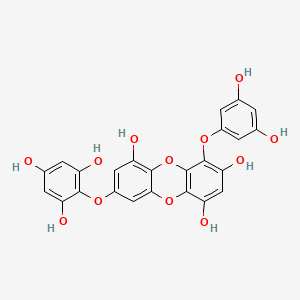

7-Phloroeckol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. 该化合物以其独特的化学结构和潜在的生物活性而闻名,使其成为各个科学研究领域的关注对象。

准备方法

合成路线和反应条件

7-Phloroethol 的合成通常涉及在受控条件下对特定酚类化合物进行偶联。反应条件通常包括使用催化剂和溶剂来促进所需产物的形成。 详细的合成路线和反应条件在文献中不容易获得,但总体方法涉及使用酚类前体和氧化偶联反应 .

工业生产方法

7-Phloroethol 的工业生产没有得到很好的记录,这可能是因为它在海洋藻类中自然存在。从天然来源提取仍然是获得该化合物的主要方法。 提取过程包括收获藻类,然后进行溶剂提取和纯化以分离 7-Phloroethol .

化学反应分析

反应类型

7-Phloroethol 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化衍生物。

还原: 该反应涉及添加氢气或去除氧气,导致化合物的还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生醌类,而还原可能产生氢醌类 .

科学研究应用

Hair Growth Promotion

One of the most notable applications of 7-phloroeckol is its ability to promote hair growth. Research indicates that it significantly enhances the proliferation of human hair follicle dermal papilla cells (HFDPC) and human keratinocytes (HaCaT).

Key Findings:

- Cell Proliferation: this compound treatment resulted in increased cell viability in HFDPC and HaCaT cells, with a notable increase in the expression of proteins associated with cell survival, such as Bcl-2, while decreasing pro-apoptotic factors like Bax and caspases .

- Mechanism of Action: The compound activates key signaling pathways, including ERK and AKT, which are crucial for cell proliferation and survival. Specifically, it was found to increase the phosphorylation of ERK and AKT in a dose-dependent manner .

Table 1: Effects of this compound on Hair Follicle Cells

| Concentration (µM) | Cell Viability (HFDPC) | Bcl-2 Expression | Caspase-3 Activity |

|---|---|---|---|

| 0.05 | Increased | Increased | Decreased |

| 0.5 | Significantly Increased | 2.60-fold increase | 0.88-fold decrease |

| 1.0 | Not significantly different | - | - |

Antioxidant Properties

This compound exhibits potent antioxidant properties, which are valuable in preventing oxidative stress-related diseases. A study demonstrated its effectiveness in alleviating alcohol-induced oxidative damage in liver cells (HepG2).

Key Findings:

- Oxidative Stress Reduction: The compound significantly reduced reactive oxygen species (ROS) levels and DNA damage in HepG2 cells exposed to alcohol .

- Protein Expression Modulation: It increased the expression levels of protective proteins like glutathione and superoxide dismutase while decreasing markers associated with oxidative stress and apoptosis .

Table 2: Effects of this compound on HepG2 Cells

| Condition | ROS Level | DNA Damage | Bcl-2 Expression |

|---|---|---|---|

| Control | High | Present | Low |

| Alcohol + this compound | Reduced | Absent | Increased |

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various viral pathogens. The compound demonstrated significant inhibitory effects on viral replication.

Key Findings:

- IC50 Values: In vitro assays revealed IC50 values ranging from 10.8 ± 1.4 to 22.5 µM for different viruses, indicating its potential as a therapeutic agent against viral infections .

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been studied for its ability to modulate inflammatory responses in various cell types.

Key Findings:

作用机制

7-Phloroethol 的作用机制涉及其与各种分子靶标和途径的相互作用。它通过清除自由基和抑制氧化应激而表现出抗氧化活性。 此外,它可能抑制特定酶,例如三酰甘油脂肪酶,从而有助于其潜在的治疗效果 .

相似化合物的比较

类似化合物

Eckol: 一种褐藻素,具有类似的结构,但缺少 7 位上的 2,4,6-三羟基苯氧基。

间苯三酚: 一种更简单的褐藻素,具有较少的羟基和不同的结构排列.

独特性

7-Phloroethol 的独特性在于其羟基和苯氧基的特定排列,这使其具有独特的化学和生物学特性。 它能够与多个分子靶标相互作用并表现出多种生物活性,使其与其他类似化合物区分开来 .

生物活性

7-Phloroeckol, a phlorotannin derived from brown algae, particularly Eisenia bicyclis, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables that illustrate the compound's potential therapeutic effects.

This compound is characterized by its polyphenolic structure, which contributes to its biological activities. It is one of the major phlorotannins found in brown algae and is noted for its antioxidant, anti-inflammatory, and anticancer properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | 69.62% radical scavenging activity at specific concentrations | |

| In vitro assays | Strong radical scavenging and enzyme inhibitory activities |

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. It affects pathways such as NF-κB, leading to reduced expression of inflammatory mediators.

| Study | Cell Type | Findings |

|---|---|---|

| RAW 264.7 macrophages | Inhibition of COX-2 and iNOS expression | |

| Various models | Reduced levels of IL-1β and IL-6 |

3. Antidiabetic Properties

This compound has demonstrated potential in managing diabetes through the inhibition of alpha-amylase and alpha-glucosidase activities, which are critical in carbohydrate metabolism.

4. Hair Growth Promotion

A notable application of this compound is its role in promoting hair growth. Research has shown that it stimulates the proliferation of human hair follicle dermal papilla cells (HFDPC) and keratinocytes.

| Study | Cell Type | Mechanism |

|---|---|---|

| HFDPC | Activation of AKT pathway | |

| HaCaT | Reduction in apoptosis via caspase inhibition |

Case Study 1: Lifespan Extension in Drosophila melanogaster

A study using Drosophila models demonstrated that extracts containing this compound could extend lifespan by up to 40%. The effects were observed to be sex-specific, with females showing more pronounced benefits compared to males.

Case Study 2: Anti-cancer Potential

Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling and modulation of cytokine production.

- Enzymatic Inhibition : Blocking carbohydrate-digesting enzymes to regulate blood sugar levels.

- Cell Proliferation : Activation of signaling pathways (e.g., AKT) that promote cell survival and growth.

属性

CAS 编号 |

662165-35-7 |

|---|---|

分子式 |

C24H16O12 |

分子量 |

496.4 g/mol |

IUPAC 名称 |

4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |

InChI |

InChI=1S/C24H16O12/c25-9-1-10(26)3-12(2-9)34-22-17(31)8-18(32)23-24(22)36-21-16(30)6-13(7-19(21)35-23)33-20-14(28)4-11(27)5-15(20)29/h1-8,25-32H |

InChI 键 |

JLEVVQRBEATTCM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

规范 SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

同义词 |

7-phloroeckol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。